4-Propyl-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

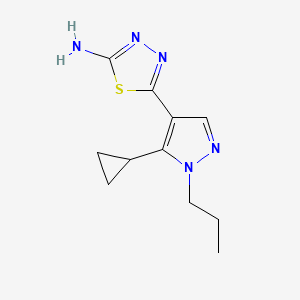

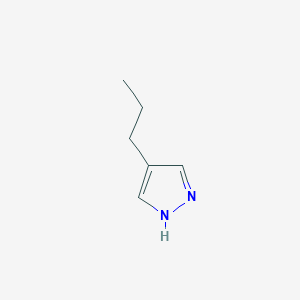

4-Propyl-1H-pyrazole is a chemical compound with the CAS Number: 21037-81-0 . It has a molecular weight of 110.16 . The IUPAC name for this compound is also this compound .

Synthesis Analysis

The synthesis of pyrazole derivatives, including this compound, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered heterocyclic ring with two adjacent nitrogen atoms and three carbon atoms . The Inchi Code for this compound is 1S/C6H10N2/c1-2-3-6-4-7-8-5-6/h4-5H,2-3H2,1H3, (H,7,8) .

Chemical Reactions Analysis

Pyrazole derivatives, including this compound, are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .

Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .

Scientific Research Applications

Synthesis Techniques

Microwave-promoted Synthesis

A study by Cheng et al. (2014) discussed the synthesis of 4-substituted-arylpyrazole, which includes compounds like 4-Propyl-1H-pyrazole, using microwave irradiation. This method offers advantages such as mild reaction conditions, high yield, and short reaction time (Cheng, Wu, Han, & Yang, 2014).

One-Pot Synthesis Approaches

Jacob et al. (2019) reported the one-pot synthesis of 1-Aryl-4-(organylselanyl)-1H-pyrazoles, which can potentially include this compound derivatives. This method emphasizes the simplification of the synthesis process (Jacob, de Oliveira, Peglow, Nascimento, & Bartz, 2019).

Biological and Pharmacological Studies

Bioactive Properties

Karrouchi et al. (2019) explored the antioxidant activities of 3,5-dimethyl-1H-pyrazole derivatives, revealing their potential in medical applications. This suggests that this compound could also exhibit similar bioactive properties (Karrouchi, Fettach, Radi, Yousfi, Taoufik, Mabkhot, Alterary, Faouzi, & Ansar, 2019).

Estrogen Receptor Binding

Stauffer et al. (2000) identified that certain tetrasubstituted pyrazoles, which may include this compound, are high-affinity ligands for estrogen receptors. These findings are significant for the development of specific agonists for medical use (Stauffer, Coletta, Tedesco, Nishiguchi, Carlson, Sun, Katzenellenbogen, & Katzenellenbogen, 2000).

Material Science and Chemistry

- Crystal Synthesis and Characterization: Vyas et al. (2012) conducted a study on the synthesis and characterization of 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol, a compound closely related to this compound. Their research highlights the significance of pyrazole derivatives in material science (Vyas, Akbari, Tala, Joshi, & Joshi, 2012).

Other Applications

- Building Blocks in Organic Chemistry: Guillou et al. (2011) reported on the preparation of various iodinated pyrazole derivatives, demonstrating the utility of pyrazole compounds like this compound as building blocks in creating new chemical entities (Guillou, Guillou, Bonhomme, Bonhomme, Ermolenko, & Janin, 2011).

Mechanism of Action

Target of Action

Pyrazole derivatives, which include 4-propyl-1h-pyrazole, have been reported to exhibit diverse physiological and pharmacological activities . This suggests that this compound may interact with multiple targets, depending on its specific chemical structure and functional groups.

Mode of Action

Pyrazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets of this compound.

Biochemical Pathways

Given the diverse physiological and pharmacological activities of pyrazole derivatives , it is likely that this compound affects multiple biochemical pathways. The downstream effects of these interactions would depend on the specific pathways involved and the nature of the interactions.

Result of Action

Given the diverse physiological and pharmacological activities of pyrazole derivatives , it is likely that this compound has multiple effects at the molecular and cellular levels.

Safety and Hazards

Future Directions

Pyrazole-containing compounds, including 4-Propyl-1H-pyrazole, continue to be a focus of research due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in various fields . Researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

Biochemical Analysis

Cellular Effects

Pyrazole derivatives have been reported to exhibit numerous physiological and pharmacological activities

Molecular Mechanism

It is known that pyrazoles can have diverse effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Properties

IUPAC Name |

4-propyl-1H-pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c1-2-3-6-4-7-8-5-6/h4-5H,2-3H2,1H3,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAXKXMVDJJMGRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CNN=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary molecular target of PPT?

A1: PPT exhibits high selectivity for estrogen receptor alpha (ERα) [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ].

Q2: How does PPT interact with ERα compared to ERβ?

A2: PPT demonstrates significantly higher binding affinity for ERα over ERβ, making it a valuable tool for investigating ERα-specific effects [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ].

Q3: What are the downstream effects of PPT binding to ERα?

A3: Upon binding to ERα, PPT initiates a cascade of intracellular events. This includes the modulation of gene expression, activation of signaling pathways like ERK1/2, CREB, and AKT, and influencing cellular processes such as proliferation, differentiation, and apoptosis [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. The specific effects depend on the cell type and physiological context.

Q4: How does the structure of PPT contribute to its ERα selectivity?

A5: The 4-propyl-1H-pyrazole moiety in PPT is crucial for its ERα selectivity. Modifications to this core structure, such as the addition of different substituents, can significantly impact binding affinity and selectivity for ER subtypes [, ].

Q5: What is the role of the hydroxyl groups in PPT's activity?

A5: The three hydroxyl groups in the phenyl rings of PPT are essential for its binding to the ER ligand-binding domain. These hydroxyl groups likely participate in hydrogen bonding and other interactions with amino acid residues within the binding pocket, contributing to the overall affinity and selectivity of the molecule.

Q6: What in vitro models have been used to study PPT's effects?

A7: Various cell lines, including MCF-7 breast cancer cells, HepG2 liver cancer cells, 3T3-L1 adipocytes, and primary cultures of neurons, have been employed to study PPT's effects on cell proliferation, gene expression, and signaling pathways [, , , , , , , , ].

Q7: What in vivo models have been used to study PPT's effects?

A8: Rodent models, including ovariectomized rats and mice, have been widely used to investigate PPT's effects on various physiological processes, including bone health, metabolism, cardiovascular function, and neuroprotection [, , , , , , , , , , , , , ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-tert-butyl-2-{4-methyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}acetamide](/img/structure/B2699737.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2699741.png)

![N-cyclohexyl-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2699744.png)

![2-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-3-methylquinoxaline](/img/structure/B2699746.png)

![N-[(1,1-Dimethylspiro[2,3-dihydronaphthalene-4,2'-cyclopropane]-1'-yl)methyl]prop-2-enamide](/img/structure/B2699747.png)

![(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2699750.png)

![2-[4-(3,4-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B2699754.png)

![N-benzyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2699757.png)